Downstream Antiplatelet Potency: KC-764 vs. Acetylsalicylic Acid (ASA) – Direct Structural Link to 2-Methyl-3-formyl Intermediate
The 3-formyl-2-methylpyrazolo[1,5-a]pyridine scaffold is the essential precursor for KC-764, a compound that inhibits collagen-induced rabbit platelet aggregation with 200-fold greater potency than acetylsalicylic acid (ASA) in vitro [1]. KC-764 also demonstrates a PGI₂/TXA₂ selectivity ratio of 175 in rats, 72 in rabbits, and 65 in dogs – significantly higher than the non-selective inhibition exhibited by ASA [1]. This differentiation originates from the 2-methyl substitution pattern on the pyrazolo[1,5-a]pyridine core; the non-methylated 3-formyl analog cannot yield this pharmacophore.
| Evidence Dimension | In vitro antiplatelet potency (collagen-induced aggregation) |
|---|---|
| Target Compound Data | KC-764 IC₅₀: 1.0 × 10⁻⁸ to 2.8 × 10⁻⁷ mol/L (human, rabbit, guinea pig, dog) [REFS-1, REFS-2] |
| Comparator Or Baseline | Acetylsalicylic acid (ASA) – approximately 200-fold less potent than KC-764 in rabbit platelet aggregation [1] |
| Quantified Difference | KC-764 is 200 times more potent than ASA; PGI₂/TXA₂ selectivity ratio: 175 (rat), 72 (rabbit), 65 (dog) vs. ASA non-selective [1] |
| Conditions | Collagen-induced rabbit platelet aggregation in vitro; prostanoid production assays in rats, rabbits, and dogs [1] |
Why This Matters
Procurement of the 2-methyl-3-formyl intermediate enables access to a pharmacophore with proven 200× potency advantage over the clinical standard, directly impacting lead optimization programs in thrombosis research.
- [1] Ohmuro S, et al. Antiplatelet effects of 2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine in relation to its disposition in rats, rabbits and dogs. Arzneimittelforschung. 1992;42(1):26-31. PMID: 1586379. View Source
- [2] Momo K, Someya K, Tachiiri T, et al. Effects of the new antiplatelet agent 2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo[1,5-a]pyridine on platelet aggregation and thrombosis in experimental animals. Arzneimittelforschung. 1992;42(1):32-39. PMID: 1586377. View Source
